3-(4-Chloro-3-methylphenyl)-2-methyl-1-propene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-methyl-4-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-8(2)6-10-4-5-11(12)9(3)7-10/h4-5,7H,1,6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMISXXKPJVMJFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Chloro-3-methylphenyl)-2-methyl-1-propene can be achieved through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods often involve the monochlorination of 3-methylphenol at the 4-position, followed by further reactions to introduce the propene group .
Chemical Reactions Analysis
3-(4-Chloro-3-methylphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include metal catalysts, organic solvents, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Chloro-3-methylphenyl)-2-methyl-1-propene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is used in the production of disinfectants and preservatives due to its antimicrobial properties.
Mechanism of Action
The mechanism by which 3-(4-Chloro-3-methylphenyl)-2-methyl-1-propene exerts its effects involves interactions with microbial cell membranes, leading to disruption of cell function and eventual cell death . The molecular targets include enzymes and proteins essential for microbial survival. Pathways involved in its action include oxidative stress and membrane disruption.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Substituent Effects
3-(2-Chlorophenyl)-2-methyl-1-propene (CAS: 90794-46-0)
- Structure : The chlorine substituent is located at the ortho position (2-chlorophenyl) instead of the para position (4-chlorophenyl) seen in the target compound .
- Impact :
- Electronic Effects : Ortho-substitution introduces steric hindrance and reduces resonance stabilization compared to para-substitution.
- Reactivity : The ortho chlorine may direct electrophilic substitution reactions differently, favoring meta positions less effectively than para-substituted analogs.
- Physical Properties :
- Molecular weight: 166.65 g/mol (C₁₀H₁₁Cl), identical to the target compound due to identical molecular formulas but differing substituent positions.
- Boiling/Melting Points: Expected to be slightly higher than the para-substituted isomer due to increased molecular asymmetry and packing inefficiencies in the solid state.
3-Chloro-2-methyl-1-propene (CAS: 563-47-3)
- Structure : Lacks the aromatic phenyl group, featuring only a chloro and methyl substituent on the propene backbone .
- Impact: Reactivity: The absence of the aromatic ring simplifies reactivity, favoring addition reactions (e.g., hydrohalogenation) at the double bond. Applications: Primarily used as a monomer or intermediate in polymer synthesis (e.g., methallyl chloride derivatives).
- Physical Properties :
- Molecular weight: 90.55 g/mol (C₄H₇Cl), significantly lower than the phenyl-substituted analogs, leading to lower boiling points (~100–110°C).
Functional Group Analogs: Chalcone Derivatives
(2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one (CAS: 19672-63-0)
- Structure: A chalcone derivative with a conjugated enone system (C=O and C=C) and substituents at both aromatic rings .
- Impact :
- Reactivity : The ketone group enables nucleophilic additions (e.g., Michael additions) and participation in photochemical reactions.
- Biological Activity : Chalcones are widely studied for antimicrobial, anticancer, and anti-inflammatory properties.
- Physical Properties: Molecular weight: ~256.7 g/mol (C₁₆H₁₃ClO). Solubility: Higher polarity due to the ketone group improves solubility in polar solvents (e.g., ethanol, DMSO) compared to non-polar alkenes.
(2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one (CAS: 1047680-79-4)
Data Tables: Structural and Functional Comparisons
Table 1: Molecular Properties of Selected Compounds
Research Findings and Trends
- Synthetic Routes : Substituted alkenes like the target compound are typically synthesized via Friedel-Crafts alkylation or elimination reactions, whereas chalcones are prepared via Claisen-Schmidt condensations .
- Crystallography: Hydrogen-bonding patterns in chalcones and related compounds influence their crystallinity and stability, as noted in studies using SHELX software for structural refinement .
Biological Activity
3-(4-Chloro-3-methylphenyl)-2-methyl-1-propene is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a chloro group, a methyl group, and a propene chain. Its molecular formula is and it possesses a significant degree of reactivity due to the halogen substitution.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. The compound has been studied for its effectiveness against various bacterial and fungal strains.
- Mechanism of Action : The antimicrobial action is believed to involve the disruption of microbial cell membranes, leading to cell death. The chloro group enhances the compound's ability to penetrate microbial cells, thereby increasing its efficacy .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans. The minimum inhibitory concentration (MIC) values for various strains have been reported, highlighting its potential as an antifungal agent.
| Microbial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Candida albicans | 0.015 |
Case Studies
A series of case studies have been conducted to evaluate the biological activity of this compound:
- Study on Antibacterial Efficacy : A study published in 2024 evaluated the antibacterial efficacy of the compound against common pathogens. Results indicated that it displayed significant activity against both Gram-positive and Gram-negative bacteria, with varying MIC values depending on the strain tested .
- Fungal Inhibition Study : Another study focused on the antifungal properties of the compound, revealing that it effectively inhibited the growth of several fungal strains. The study emphasized the importance of structural modifications in enhancing antifungal activity .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells:
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-(4-Chloro-3-methylphenyl)-2-methyl-1-propene?
The compound can be synthesized via base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation. For example, reacting substituted acetophenones with 4-chloro-3-methylbenzaldehyde in ethanol with aqueous NaOH at room temperature. Purification typically involves recrystallization or column chromatography. Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to minimize side products like aldol adducts .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
1H and 13C NMR spectroscopy are essential for identifying proton environments (e.g., vinyl protons at δ 5.5–6.5 ppm) and aromatic signals. IR spectroscopy confirms functional groups (C=C stretch ~1600–1680 cm⁻¹; C-Cl ~550–750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]+). Discrepancies in spectral data can be resolved by comparing experimental results with computational predictions (e.g., ChemDraw simulations) or analogs from literature .
Advanced Research Questions
Q. How can X-ray crystallography and software like SHELX resolve the crystal structure of this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and torsion angles. Data collection at 100 K minimizes thermal motion artifacts. Structure solution via direct methods (SHELXS) and refinement with anisotropic displacement parameters for non-H atoms ensure precision. Validation tools (e.g., PLATON) check for twinning, disorder, and hydrogen-bonding consistency. For example, the chloro and methyl groups’ steric effects on molecular packing can be quantified using Mercury software .
Q. What strategies address contradictions in hydrogen bonding patterns observed in different polymorphs of this compound?
Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds (e.g., R₂²(8) motifs). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···Cl contacts). Competitive crystallization experiments in solvents like DMSO/water vs. ethanol isolate polymorphs. DFT calculations (e.g., Gaussian09) compare lattice energies to rationalize stability. For instance, a polymorph with stronger π-π stacking may dominate in apolar solvents .
Q. How does the electronic nature of substituents influence the reactivity of this compound in Diels-Alder reactions?
The electron-withdrawing chloro group activates the alkene as a dienophile by lowering its LUMO energy (confirmed via DFT calculations at the B3LYP/6-31G* level). Steric hindrance from the 2-methyl group directs endo selectivity. Experimental validation involves reacting the compound with cyclopentadiene and analyzing adduct ratios via 1H NMR. Solvent effects (e.g., toluene vs. DMF) further modulate reaction rates .
Q. What methodological approaches are recommended for analyzing regioselectivity in electrophilic addition reactions involving this alkene?
Competitive reactions with HBr and HCl under identical conditions (e.g., 0°C in CCl₄) quantify Markovnikov vs. anti-Markovnikov products, analyzed via GC-MS. Electrostatic potential maps (MEPs) from Spartan software identify electron-rich regions. Kinetic isotope effects (KIEs) using deuterated analogs differentiate between stepwise and concerted mechanisms. For example, preferential protonation at the less-substituted carbon can be linked to hyperconjugation effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
